5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole
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Overview
Description
5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a chloronitrophenyl group and a hydrazinyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves the condensation of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate, followed by cyclization with sodium azide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to target specific biological pathways, making it a promising candidate for drug development .
Industry
In the industrial sector, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Uniqueness
Compared to similar compounds, 5-[(2E)-2-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a furan ring, chloronitrophenyl group, and hydrazinyl-tetrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H8ClN7O3 |
---|---|
Molecular Weight |
333.69 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H8ClN7O3/c13-10-3-1-7(20(21)22)5-9(10)11-4-2-8(23-11)6-14-15-12-16-18-19-17-12/h1-6H,(H2,15,16,17,18,19)/b14-6+ |
InChI Key |
OVTBBVWNLICDRF-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NNN=N3)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NNN=N3)Cl |
Origin of Product |
United States |
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